![molecular formula C21H16N4O2S B2893515 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 403727-97-9](/img/structure/B2893515.png)
4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
The compound is a derivative of tetrahydroquinazoline, a class of compounds that have been studied for their potential biological activities . It also contains a pyridine ring, which is a basic aromatic heterocycle that is often found in biologically active compounds .
Molecular Structure Analysis
The compound contains several functional groups, including an amide, a sulfanylidene group, and a pyridine ring. These groups can participate in various chemical reactions and may also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, tetrahydroquinazoline derivatives are known to undergo various chemical reactions, including oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the amide group could participate in hydrogen bonding, influencing the compound’s solubility and melting point .Scientific Research Applications
Synthesis and Characterization
- The compound has been used in the synthesis of new heterocyclic compounds, which are of interest due to their potential pharmacological activities. For example, the reaction of benzamide with thionyl chloride, in the presence of pyridine, led to the formation of compounds like N-sulfinylbenzamide, which can further react to form various products with potential applications in pharmacology (Tsuge & Mataka, 1971).
Potential Pharmacological Applications
- Heterocyclic carboxamides, which can be synthesized using similar compounds, have shown promise as potential antipsychotic agents. These compounds are evaluated for their binding to specific receptors and their ability to antagonize certain responses in mice, indicating their potential use in treating psychotic disorders (Norman et al., 1996).
Antibacterial and Anticancer Properties
- Some derivatives of similar quinazoline compounds have been evaluated for their antibacterial and anticancer properties. For example, certain compounds synthesized from substituted anthranilic acids showed significant activity in these areas, indicating the potential of these compounds in the development of new therapies for bacterial infections and cancer (Rahman et al., 2014).
Analgesic and Anti-inflammatory Activities
- New 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, which could be synthesized using similar processes, have been shown to possess significant analgesic and anti-inflammatory activities. This suggests the potential of these compounds in the development of new pain relief and anti-inflammatory medications (Dewangan et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-19(23-13-14-4-3-11-22-12-14)15-7-9-16(10-8-15)25-20(27)17-5-1-2-6-18(17)24-21(25)28/h3-4,7-12,17-18H,1-2,5-6,13H2,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCYQPORRBVZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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